Ethyl 4-phenylbut-2-enoate
CAS No.:
Cat. No.: VC16578252
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O2 |
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Molecular Weight | 190.24 g/mol |
IUPAC Name | ethyl 4-phenylbut-2-enoate |
Standard InChI | InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3 |
Standard InChI Key | LYZBCBTUPJJIKA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C=CCC1=CC=CC=C1 |
Introduction
Structural and Chemical Identity
Ethyl 4-phenylbut-2-enoate belongs to the class of α,β-unsaturated esters, featuring an ester group () adjacent to a conjugated double bond. The IUPAC name for the (E)-isomer is ethyl (2E)-4-oxo-4-phenyl-2-butenoate, though the non-oxo variant discussed here retains the core structure without the ketone group . Key structural attributes include:
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Molecular formula:
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Functional groups: Ester (), alkene (), and phenyl ring
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Conjugation: The extended π-system between the ester and alkene enables resonance stabilization, influencing reactivity .
The compound’s stereochemistry significantly impacts its physicochemical behavior. For instance, the (E)-isomer predominates in synthetic preparations due to thermodynamic stability, though (Z)-isomers may form under specific conditions .
Synthetic Methodologies
Claisen Condensation Approaches
A widely used method involves the base-catalyzed condensation of diethyl oxalate with substituted acetophenones. In a representative procedure :
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Reagents: Diethyl oxalate (10 mmol), acetophenone derivatives (10 mmol), sodium ethoxide (NaOEt, 10 mmol).
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Conditions: Dropwise addition to NaOEt in ethanol, followed by reflux at 80°C for 30 minutes.
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Workup: Acidification with (pH = 2), extraction with dichloromethane, and recrystallization from ethanol.
This method yields ethyl 2,4-dioxo-4-arylbutanoates, which can be reduced to ethyl 4-phenylbut-2-enoate via selective hydrogenation .
Alternative Routes
The Horner-Wadsworth-Emmons reaction provides stereoselective access to α,β-unsaturated esters. Using ethyl (benzothiazol-2-ylsulfonyl)acetate as a reagent, aldehydes are converted to (E)-configured esters in high yields . For example:
Physicochemical Characterization
Spectroscopic Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide critical insights:
Spectrum | Key Peaks | Assignment |
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IR (KBr) | 1735 cm | Ester carbonyl () |
NMR | δ 1.42 (t, Hz, 3H) | Ethyl CH |
δ 4.40 (q, Hz, 2H) | Ethyl CH | |
δ 7.55–7.36 (m, 5H) | Phenyl protons |
Thermal and Solubility Properties
Reactivity and Functionalization
Conjugate Addition Reactions
The α,β-unsaturated ester undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:
This reactivity is exploited in drug design to introduce pharmacophores .
Oxidation and Reduction
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Oxidation: Manganese dioxide selectively oxidizes the allylic position to form α,β-epoxy esters.
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Reduction: Catalytic hydrogenation (Pd/C, ) saturates the double bond, yielding ethyl 4-phenylbutanoate .
Biological and Industrial Applications
Medicinal Chemistry
Ethyl 4-phenylbut-2-enoate derivatives exhibit kinase inhibitory activity. In one study, analogs showed IC values of 1.2–8.7 μM against Src kinase, a target in cancer therapy . The ester’s ability to mimic ATP-binding motifs contributes to this activity.
Material Science
The compound serves as a monomer in polymer synthesis. Its rigid phenyl group enhances thermal stability in polyesters, with glass transition temperatures () exceeding 120°C .
Comparative Analysis of Structural Analogs
Future Research Directions
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